Allosteric Pyruvate Carboxylase Activation
Dracoflavan B2 acts as a direct, allosteric agonist of pyruvate carboxylase (PC), a mechanism not reported for other dragon's blood flavonoids or common A-type deoxyproanthocyanidins. In a murine myocardial infarction (MI) model, treatment with Dracoflavan B2 significantly improved cardiac function and reduced endothelial cell injury [1]. This is in stark contrast to in-class compounds like Dracoflavan B1, which has not demonstrated this metabolic target engagement [2].
| Evidence Dimension | Mechanism of Action (Target Engagement) |
|---|---|
| Target Compound Data | Direct binding and allosteric activation of Pyruvate Carboxylase (PC) leading to enhanced oxaloacetate production and restoration of mitochondrial ATP synthesis. |
| Comparator Or Baseline | Dracoflavan B1 and other dragon's blood flavonoids (e.g., Dracoflavan A, C1, C2): No reported activity on Pyruvate Carboxylase. |
| Quantified Difference | Unique, non-redundant molecular target. |
| Conditions | In vitro oxygen-glucose deprivation (OGD) model and in vivo murine MI model. |
Why This Matters
This unique target engagement profile justifies procurement of Dracoflavan B2 over other flavonoids for research focused on mitochondrial bioenergetics, endothelial protection, and cardiovascular metabolic reprogramming.
- [1] Hong, C., Li, H., Liu, R., Wang, R., Sun, Y. J., et al. (2026). Allosteric Activation of Pyruvate Carboxylase by Dracoflavan B2 Enhances Endothelial Energy Metabolism to Attenuate Myocardial Infarction. Phytomedicine, 158145. View Source
- [2] Arnone, A., Nasini, G., De Pava, O. V., & Merlini, L. (1997). Constituents of Dragon's Blood. Part 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971-975. View Source
